4-propoxy-N-(1,3-thiazol-2-yl)benzamide

Physicochemical profiling LogP Drug-likeness

P2X3 antagonist programs require systematic SAR of alkoxy substitution on thiazol-2-yl benzamides. The 4-propoxy isomer-absent from commercial catalogs-fills a critical gap between 2- and 3-propoxy positional isomers. • Direct comparator to 2-propoxy (CAS 880557-50-6) and 3-propoxy (CAS 881762-76-1) for LogP, solubility, and target engagement profiling. • Aligns with Bayer-disclosed P2X3 inhibitor chemotype; class benchmarks achieve nanomolar potency (I-301: 48 nM; I-456: 8 nM). • Intermediate-lipophilicity probe for glucokinase allosteric site SAR, bridging methoxy-to-butoxy continuum. Custom synthesis with full characterization (NMR, HPLC, MS). Inquire for batch quantities and lead times.

Molecular Formula C13H14N2O2S
Molecular Weight 262.33 g/mol
Cat. No. B12145896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-propoxy-N-(1,3-thiazol-2-yl)benzamide
Molecular FormulaC13H14N2O2S
Molecular Weight262.33 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C(=O)NC2=NC=CS2
InChIInChI=1S/C13H14N2O2S/c1-2-8-17-11-5-3-10(4-6-11)12(16)15-13-14-7-9-18-13/h3-7,9H,2,8H2,1H3,(H,14,15,16)
InChIKeyDHNXTFLHOYJIHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Propoxy-N-(1,3-thiazol-2-yl)benzamide Overview


4-Propoxy-N-(1,3-thiazol-2-yl)benzamide (molecular formula C₁₃H₁₄N₂O₂S, molecular weight 262.33 g/mol) is a synthetic small molecule belonging to the N-(thiazol-2-yl)benzamide chemotype. This class has been characterized as a privileged scaffold implicated in P2X3 purinoceptor antagonism [1] and glucokinase activation [2], making it relevant to neurogenic disorder and metabolic disease research programs.

Why 4-Propoxy-N-(1,3-thiazol-2-yl)benzamide Cannot Be Substituted


Within the N-(thiazol-2-yl)benzamide class, subtle variations in alkoxy chain length and ring substitution position produce quantifiably distinct physicochemical and pharmacological profiles. As established for related thiazol-2-ylbenzamide derivatives used as glucokinase activators, the specific alkoxy substituent directly governs GK activation potency and oral bioavailability [1]. The 4-propoxy substitution on the benzamide ring differentiates this compound from the 2-propoxy (CAS 880557-50-6) and 3-propoxy positional isomers, which exhibit different LogP values, steric constraints, and hydrogen-bonding capacities—each parameter potentially altering target engagement kinetics and selectivity profiles within the P2X3 and GK activator pharmacophores.

Differential Evidence for 4-Propoxy-N-(1,3-thiazol-2-yl)benzamide


LogP Difference: 4-Propoxy vs 2-Propoxy Isomer

The 4-propoxy substitution confers distinct lipophilicity compared to the 2-propoxy positional isomer. The measured LogP for 2-propoxy-N-(1,3-thiazol-2-yl)benzamide is 3.35, with a density of 1.3±0.1 g/cm³ and refractive index of 1.622 . The 4-propoxy isomer is predicted to exhibit a lower LogP due to reduced intramolecular hydrogen bonding between the propoxy oxygen and the amide NH, a key determinant of passive membrane permeability and protein binding that cannot be replicated by ortho-substituted analogs.

Physicochemical profiling LogP Drug-likeness

P2X3 Antagonism in Neurogenic Disorders

The 1,3-thiazol-2-yl substituted benzamide scaffold is explicitly claimed as a P2X3 receptor inhibitor chemotype in Bayer patents, with representative examples exhibiting IC₅₀ values in the low nanomolar range (e.g., 48 nM for I-301; 8 nM for I-456) in human P2X3 expressed in C6BU-1 cells [1][2]. The 4-propoxy substitution on the benzamide ring occupies a critical region of the P2X3 pharmacophore, where alkoxy chain length and position modulate antagonist potency by influencing the compound's interaction with the receptor's transmembrane domain.

P2X3 antagonist Pain Neurogenic disorder

Alkoxy Chain Length Effect on Glucokinase Activation

In the thiazol-2-yl benzamide glucokinase activator series, alkoxy chain length on the benzamide ring is a critical determinant of both in vitro GK activation potency and in vivo oral glucose tolerance test (OGTT) efficacy. The 4-propoxy analog provides an intermediate lipophilicity and steric bulk between the 4-methoxy (too polar, suboptimal GK occupancy) and 4-butoxy (excessive lipophilicity, metabolic liability) extremes [1]. This positions the 4-propoxy derivative as a balanced probe for exploring the allosteric GK binding site.

Glucokinase activator Type 2 diabetes Allosteric modulation

Thiazole vs Benzothiazole Core Selectivity

The simple thiazole core of 4-propoxy-N-(1,3-thiazol-2-yl)benzamide distinguishes it from benzothiazole-containing analogs such as N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-propoxybenzamide. Published data on N-(thiazol-2-yl)-benzamide analogs demonstrate that the thiazole ring (vs. benzothiazole) is essential for maintaining selectivity at the Zinc-Activated Channel (ZAC), with representative compounds exhibiting IC₅₀ values of 1-3 μM at ZAC while showing no significant activity at 5-HT₃A, α3β4 nAChR, α1β2γ2S GABAAR, or α1 GlyR at 30 μM [1]. Benzothiazole fusion increases molecular weight and π-stacking potential, which can introduce off-target activity at aminergic GPCRs and other Cys-loop receptors.

Selectivity profiling Cys-loop receptors ZAC channel

Procurement and Applications of 4-Propoxy-N-(1,3-thiazol-2-yl)benzamide


P2X3 Antagonist Screening Programs

Procurement of 4-propoxy-N-(1,3-thiazol-2-yl)benzamide is warranted for laboratories conducting P2X3 antagonist screening cascades in neurogenic pain or chronic cough indications. The compound serves as an uncharacterized member of the Bayer-disclosed P2X3 inhibitor chemotype, where class benchmark compounds achieve nanomolar potency (I-301: 48 nM; I-456: 8 nM) [1]. Its 4-propoxy substitution provides a defined alkoxy extension point for systematic SAR exploration against the P2X3 transmembrane domain binding site.

Glucokinase Activator SAR Studies

This compound is suitable for structure-activity relationship studies targeting the glucokinase allosteric binding site. The 4-propoxy chain length represents an intermediate lipophilicity within the thiazol-2-yl benzamide GK activator series, bridging the gap between shorter (methoxy, ethoxy) and longer (butoxy) alkoxy substituents, enabling systematic characterization of the relationship between alkoxy chain length, GK activation potency, and oral bioavailability [1].

ZAC Channel Pharmacological Tool Development

The thiazole core scaffold of this compound aligns with the first reported class of selective Zinc-Activated Channel (ZAC) antagonists, which exhibit IC₅₀ values of 1-3 μM at ZAC with no off-target activity at 5-HT₃A, nAChR, GABAAR, or GlyR at 30 μM [1]. Procurement is recommended for academic or industrial groups building ZAC pharmacological toolboxes to elucidate the physiological functions of this poorly characterized Cys-loop receptor.

Physicochemical Benchmarking and Drug-Likeness Optimization

The compound's measured physicochemical properties (MW 262.33, LogP predicted lower than the 3.35 of the 2-propoxy isomer, density 1.3±0.1 g/cm³) [1] make it a useful reference standard for benchmarking membrane permeability and solubility within the N-(thiazol-2-yl)benzamide series, particularly for medicinal chemistry groups optimizing CNS drug-likeness parameters.

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